

JWZ-5-13: A Technical Guide to a Selective CDK7 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JWZ-5-13

Cat. No.: B15542414

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JWZ-5-13**, a potent and selective small molecule PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7). This document summarizes commercially available sources, pricing, and the core technical data necessary for its application in research and drug development.

Commercial Availability and Pricing

JWZ-5-13 is available from several biochemical suppliers for research purposes. While pricing can vary and is often subject to quotation, indicative pricing has been compiled from available sources.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedchemExpress	HY-161828	98.19%	5 mg	\$869
	10 mg			\$1390
	25 mg			\$2500
	50 mg			\$4000
	100 mg			\$6000
Probechem	PC-22665	Not specified	25 mg	Get quote
Chemical Probes Portal	Various	Varies by supplier		

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Technical Data

JWZ-5-13 is a bivalent molecule designed to induce the degradation of CDK7 through the ubiquitin-proteasome system.^{[1][2][3]} It achieves this by simultaneously binding to CDK7 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7 by the proteasome.^{[2][4]}

In Vitro and In-Cell Activity

A summary of the key quantitative data for **JWZ-5-13** is presented below.

Parameter	Value	Assay	Cell Line(s)
In Vitro Potency			
CDK7 Inhibition (IC ₅₀)	20.1 nM[2]	Adapta Eu kinase assay	N/A
In-Cell Degradation			
CDK7 Degradation (DC ₅₀)	< 100 nM[2]	Western Blot	Jurkat, OVCAR3, SUDHL, Molt4[2]
Max Degradation (D _{max})	~100%[2]	Western Blot	Jurkat, OVCAR3, SUDHL, Molt4[2]
Time to Degradation	< 6 hours[2]	Western Blot	Jurkat, OVCAR3, SUDHL, Molt4[2]
Cellular Proliferation			
Inhibition vs. Parent Compound	~7-fold stronger	Proliferation Assay	Jurkat, SUDHL5, Molt4, A549[2]

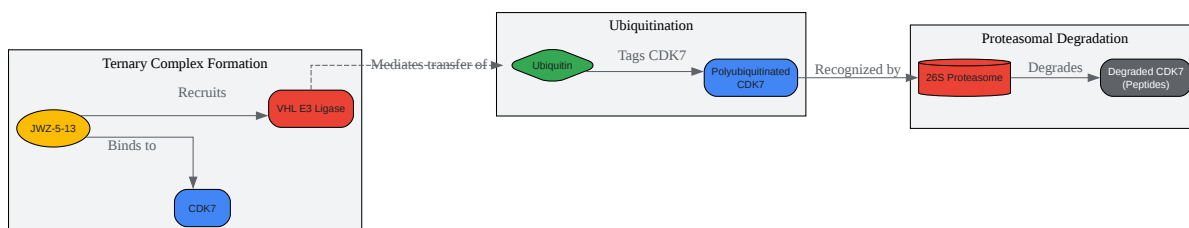
Selectivity

JWZ-5-13 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[2]

Parameter	Details
CDK Family Selectivity	At concentrations up to 0.5 μ M, JWZ-5-13 showed minimal effect on the protein levels of CDK1, 2, 4, 5, 6, 8, and 9.[2]
Proteome-Wide Selectivity	In OVCAR3 cells treated with 0.1 μ M JWZ-5-13 for 6 hours, only CDK7 and its binding partner Cyclin H were significantly downregulated out of 6,538 identified proteins.[2]

Mechanism of Action: Signaling Pathway

JWZ-5-13 functions as a PROTAC to induce the degradation of CDK7. The following diagram illustrates this process.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **JWZ-5-13**-induced CDK7 degradation.

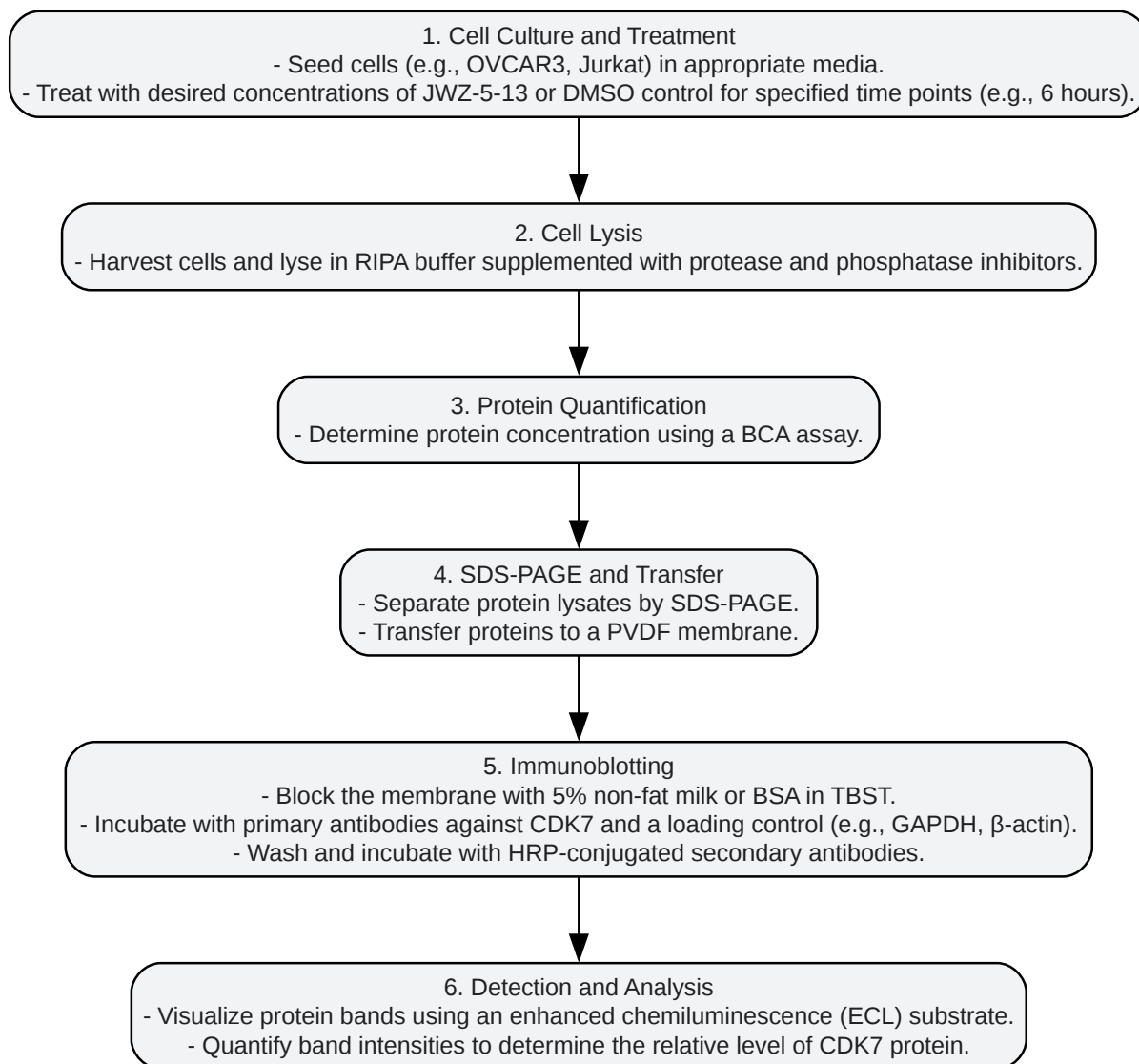
Experimental Protocols

The following are detailed methodologies for key experiments involving **JWZ-5-13**, based on published research.

Western Blotting for CDK7 Degradation

Objective: To determine the extent of CDK7 protein degradation following treatment with **JWZ-5-13**.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot analysis of CDK7 degradation.

Detailed Steps:

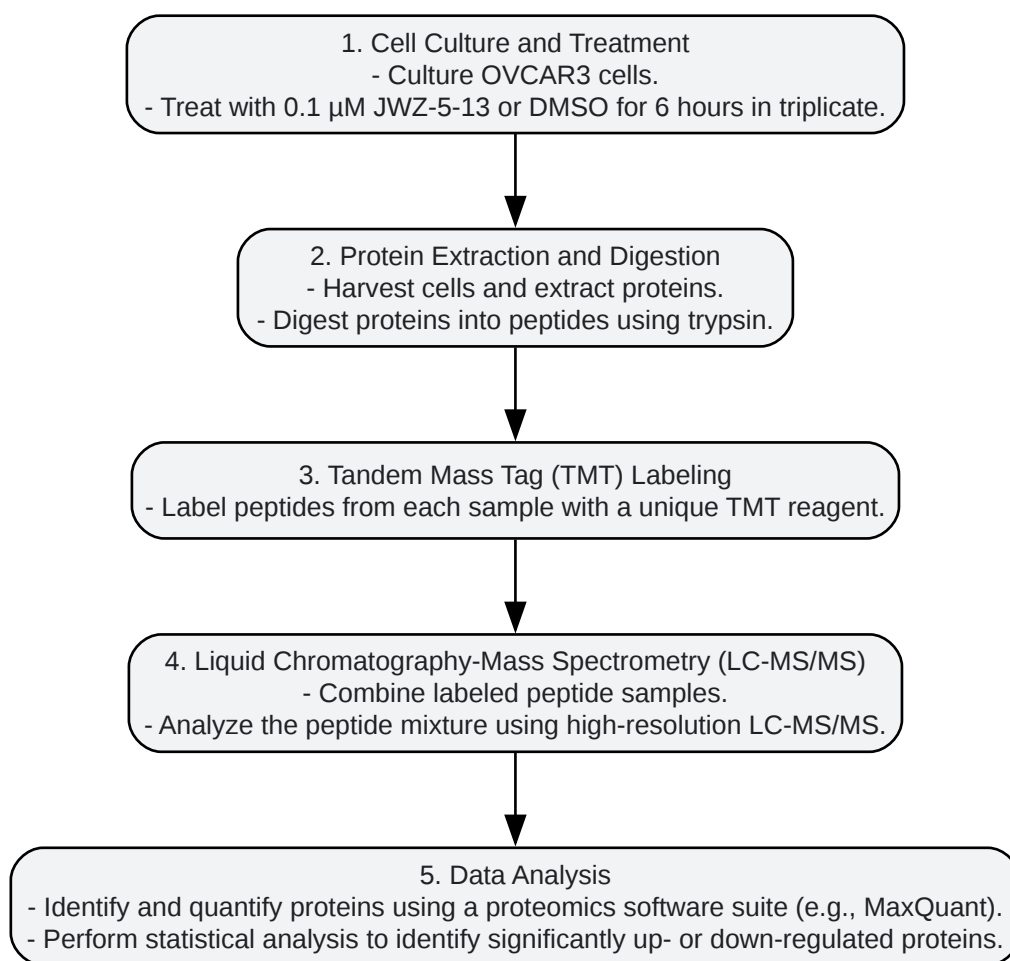
- **Cell Culture and Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of **JWZ-5-13** (e.g., 0.1 nM to 5 μ M) or a vehicle control (DMSO) for the desired duration (e.g., 2, 4, 6, 8, 12, 24 hours).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Measure the total protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for CDK7 overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β -actin) should also be used. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.

Proteome-wide Selectivity Analysis

Objective: To assess the selectivity of **JWZ-5-13** across the entire proteome.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for proteome-wide selectivity analysis.

Detailed Steps:

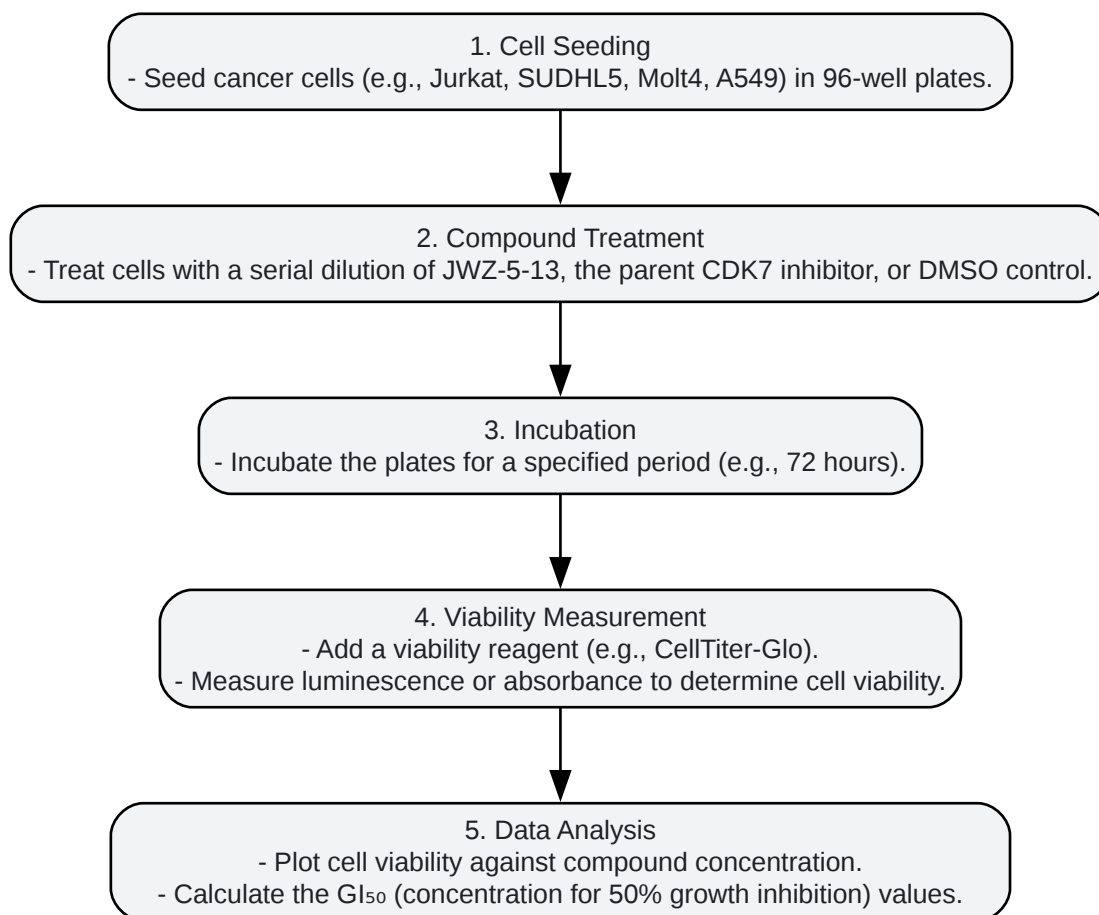
- Sample Preparation: Grow OVCAR3 cells and treat them in triplicate with either 0.1 μM **JWZ-5-13** or DMSO for 6 hours.
- Protein Digestion: Harvest the cells, lyse them, and quantify the protein content. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
- Isobaric Labeling: Label the peptide samples from the different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.

- **LC-MS/MS Analysis:** Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography.
- **Data Analysis:** Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to compare the protein abundance between the **JWZ-5-13**-treated and DMSO-treated groups to identify proteins that are significantly altered.[2]

Cell Proliferation Assay

Objective: To evaluate the effect of **JWZ-5-13** on the proliferation of cancer cells.

Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe JWZ-5-13 | Chemical Probes Portal [chemicalprobes.org]
- 3. JWZ-5-13 | CDK7 degrader | Probechem Biochemicals [probechem.com]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JWZ-5-13: A Technical Guide to a Selective CDK7 Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542414#commercially-available-jwz-5-13-suppliers-and-price]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com